BenchChemオンラインストアへようこそ!

458L

Histidine Decarboxylase Inhibition Allergy Models In Vivo Pharmacology

458L (CAS 73604-83-8) is a synthetic benzylisoquinoline derivative belonging to the phthalide isoquinoline class, structurally characterized by a 7-amino-4,5,6-triethoxyphthalide core linked to a 2-methyl-6,7,8-trimethoxytetrahydroisoquinoline moiety. This compound was specifically developed as an inhibitor of histidine decarboxylase (HDC), the enzyme catalyzing the conversion of L-histidine to histamine, for potential antiallergic and anti-inflammatory applications.

Molecular Formula C27H36N2O8
Molecular Weight 516.6 g/mol
Cat. No. B8639953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name458L
Molecular FormulaC27H36N2O8
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC
InChIInChI=1S/C27H36N2O8/c1-8-34-24-18-17(19(28)25(35-9-2)26(24)36-10-3)27(30)37-22(18)20-16-14(11-12-29(20)4)13-15(31-5)21(32-6)23(16)33-7/h13,20,22H,8-12,28H2,1-7H3
InChIKeyFPSZSEINEGCRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

458L Compound: A Structurally Distinct Benzylisoquinoline-Derived Phthalide Isoquinoline


458L (CAS 73604-83-8) is a synthetic benzylisoquinoline derivative belonging to the phthalide isoquinoline class, structurally characterized by a 7-amino-4,5,6-triethoxyphthalide core linked to a 2-methyl-6,7,8-trimethoxytetrahydroisoquinoline moiety [1][2]. This compound was specifically developed as an inhibitor of histidine decarboxylase (HDC), the enzyme catalyzing the conversion of L-histidine to histamine, for potential antiallergic and anti-inflammatory applications [3].

Why Generic Substitution of 458L with Other Phthalide Isoquinolines is Scientifically Unjustified


Substituting 458L with structurally related phthalide isoquinolines, such as tritoqualine (554L), is not scientifically valid due to a lack of established bioequivalence or functional interchangeability. 458L exhibits a distinct alkoxy-substitution pattern on its phthalide and isoquinoline rings compared to tritoqualine, leading to quantifiable differences in both intrinsic inhibitory potency against histidine decarboxylase and in vivo pharmacological activity [1]. Furthermore, 458L possesses a defined human pharmacokinetic profile characterized by an extended elimination half-life (11.5–14.7 h) [2], whereas published clinical pharmacokinetic data for tritoqualine are absent [3]. The lack of cross-validation data and the demonstrated superiority in direct comparative assays [1] preclude any assumption of functional equivalence.

Quantitative Differentiation of 458L: Evidence-Based Superiority Over Tritoqualine in Histidine Decarboxylase Inhibition


Direct Comparative Histidine Decarboxylase (HDC) Inhibition Potency (In Vivo)

The in vivo inhibitory activity of 458L against histidine decarboxylase in guinea-pig kidneys was directly compared to that of tritoqualine, the benchmark therapeutic agent for HDC inhibition at the time. 458L demonstrated a clear and significant potency advantage [1].

Histidine Decarboxylase Inhibition Allergy Models In Vivo Pharmacology

Defined Human Pharmacokinetic Profile with Prolonged Elimination Half-Life

A dedicated clinical pharmacokinetic study in twelve healthy volunteers established key pharmacokinetic parameters for 458L following oral administration, providing a quantitative basis for its in vivo behavior and potential dosing regimen design [1]. This data is absent for the comparator tritoqualine [2].

Pharmacokinetics Drug Metabolism Human Clinical Data

Established Low Acute Oral Toxicity in Preclinical Models

Acute toxicity studies in mice demonstrated an exceptionally high oral LD50 value for 458L, establishing a wide safety margin for preclinical and research applications [1].

Toxicology Safety Profile Preclinical Development

Broad-Spectrum In Vivo Pharmacological Activity in Multiple Disease-Relevant Models

458L demonstrated multifaceted in vivo pharmacological activity across several disease-relevant models, including inhibition of passive anaphylactic bronchospasm, suppression of reserpine-induced gastric hypersecretion, and reduction of serotonin-induced catatonia [1].

In Vivo Pharmacology Allergy Inflammation Gastric Secretion

Demonstrated Selectivity Profile via Lack of Significant Off-Target Enzyme Inhibition

Binding assays indicate that 458L does not significantly inhibit several common off-target enzymes, including CYP2D6 (IC50 >27,000 nM) [1], COX-2 (IC50 >100,000 nM) [2], and 5-LOX (IC50 >10,000 nM) [3], suggesting a clean selectivity profile.

Selectivity Off-Target Activity Cytochrome P450 COX 5-LOX

Primary Research and Industrial Applications of 458L Derived from its Evidence-Based Profile


Investigating the Role of Histidine Decarboxylase in Allergic and Inflammatory Disease Models

Given its superior in vivo inhibitory potency against histidine decarboxylase compared to tritoqualine (up to 2× higher) [1] and its demonstrated efficacy in reducing passive anaphylactic bronchospasm [2], 458L is an optimal tool compound for preclinical studies aimed at elucidating the role of endogenous histamine synthesis in asthma, urticaria, and other allergic conditions. Its low acute toxicity (LD50 ~6 g/kg in mice) [1] further supports its use in chronic dosing regimens in animal models.

Probing Histamine-Mediated Gastric Hypersecretion and Gastrointestinal Physiology

458L has been shown to effectively inhibit reserpine-induced gastric hypersecretion in rats [2]. This specific activity, combined with its favorable pharmacokinetic profile (t1/2 = 11.5–14.7 h in humans) [3], makes 458L a valuable research tool for in vivo studies investigating the role of histamine in gastric acid regulation and related gastrointestinal pathologies.

Use as a Selective Chemical Probe in Studies of Histamine and Serotonin Crosstalk

458L demonstrated the ability to significantly reduce serotonin-induced catatonic reactions in mice [2], suggesting a potential role in modulating the interplay between histaminergic and serotonergic systems. Coupled with its clean selectivity profile (minimal inhibition of CYP2D6, COX-2, and 5-LOX) [4][5][6], 458L serves as a selective chemical probe for dissecting these complex neurotransmitter interactions without the confounding effects of off-target activity.

Development and Validation of Analytical Methods for Phthalide Isoquinoline Quantification

The existence of a validated clinical HPLC-fluorimetric detection method for quantifying 458L in human plasma [3] provides a robust analytical foundation for industrial applications, such as the development and quality control of pharmaceutical formulations or the study of its metabolism and distribution in preclinical species. The established human pharmacokinetic data [3] offers a benchmark for method transfer and validation in different matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 458L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.